A Senior Application Scientist's Technical Guide to 2-Chloro-4-(trifluoromethoxy)aniline
A Senior Application Scientist's Technical Guide to 2-Chloro-4-(trifluoromethoxy)aniline
Abstract
This guide provides an in-depth technical overview of 2-Chloro-4-(trifluoromethoxy)aniline, a key chemical intermediate in modern synthetic chemistry. We will explore its fundamental properties, established synthesis protocols, critical applications in pharmaceutical and agrochemical development, and robust analytical methodologies. This document is designed to serve as a comprehensive resource, blending established data with practical insights to support researchers in leveraging this versatile compound. The core focus is on providing not just data, but the scientific rationale behind its application and analysis, ensuring a trustworthy and authoritative foundation for laboratory work.
Compound Identification and Core Properties
2-Chloro-4-(trifluoromethoxy)aniline is a substituted aniline derivative that has garnered significant interest as a building block in medicinal and materials chemistry.[1][2] Its unique combination of a chloro-substituent and a trifluoromethoxy group imparts specific electronic and lipophilic properties that are highly desirable in drug design.[3]
Chemical Abstract Service (CAS) Number: 69695-61-0 [4][5]
This unique numerical identifier is assigned by the Chemical Abstracts Service and is the most reliable way to identify this specific chemical substance without ambiguity.
Nomenclature and Structure:
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IUPAC Name: 2-chloro-4-(trifluoromethoxy)aniline[4]
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Synonyms: 2-Chloro-4-trifluoromethoxyaniline, 4-Amino-3-chloro-1-(trifluoromethoxy)benzene, Benzenamine, 2-chloro-4-(trifluoromethoxy)-[4]
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Molecular Weight: 211.57 g/mol [4]
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];
} Caption: Molecular structure of 2-Chloro-4-(trifluoromethoxy)aniline.
Physicochemical Data
The properties of this compound are critical for designing reaction conditions, purification strategies, and formulation approaches. The data presented below is consolidated from authoritative chemical databases.
| Property | Value | Source(s) |
| Physical State | Pale yellow to yellow-brown liquid | [6] |
| Boiling Point | 94-96 °C at 11 mmHg | [6] |
| Density | 1.524 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.428 | |
| XLogP3 | 3.5 | [4] |
Causality Insight: The high density is attributable to the presence of the heavy chlorine atom and the trifluoromethoxy group. The XLogP3 value of 3.5 indicates significant lipophilicity, a key parameter in drug design for predicting membrane permeability and bioavailability.[3] This lipophilicity is primarily driven by the trifluoromethoxy group.
Synthesis and Mechanistic Considerations
While multiple proprietary synthesis routes exist, a common academic and industrial approach involves the modification of a pre-functionalized aniline or nitrobenzene precursor. The choice of pathway is often dictated by starting material cost, scalability, and desired purity profile.
dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10];
} Caption: A generalized workflow for the synthesis of the target compound.
Example Protocol: Electrophilic Chlorination
This protocol describes a representative lab-scale synthesis.
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Reaction Setup: To a solution of 4-(trifluoromethoxy)aniline (1 eq.) in a suitable chlorinated solvent (e.g., dichloromethane) in a three-neck flask equipped with a stirrer and a thermometer, cool the mixture to 0-5 °C using an ice bath.
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Scientist's Rationale: A chlorinated solvent is chosen for its inertness and ability to dissolve the starting material. Low temperature is critical to control the reaction rate and minimize the formation of di- and tri-chlorinated byproducts.
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Reagent Addition: Slowly add a solution of N-Chlorosuccinimide (NCS) (1.05 eq.) in the same solvent to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
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Scientist's Rationale: NCS is a mild and regioselective electrophilic chlorinating agent.[1] Adding it portion-wise prevents a rapid exotherm. A slight excess ensures complete conversion of the starting material.
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-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
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Quenching and Workup: Once complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining NCS. Neutralize the mixture with a mild base like sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the solvent. Combine the organic extracts.
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Purification: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield the final product as a clear liquid.
Applications in Drug Discovery and Agrochemicals
The title compound is rarely the final active molecule but serves as a crucial intermediate. The trifluoromethoxy (-OCF₃) group is a bioisostere of other functional groups and is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can improve binding affinity to biological targets.[3]
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Pharmaceuticals: Substituted anilines are foundational scaffolds for a vast array of therapeutics. This specific aniline is a key building block for synthesizing kinase inhibitors for oncology, GABA receptor antagonists for neurological research, and other bioactive molecules.[1][7] For example, it is a key intermediate in the synthesis of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[8]
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Agrochemicals: The compound is an important intermediate for modern pesticides and herbicides.[2][7] The trifluoromethyl or trifluoromethoxy moiety is a common feature in agrochemicals due to its contribution to the molecule's stability and potency.[1]
Analytical Methodologies
Ensuring the purity and identity of 2-Chloro-4-(trifluoromethoxy)aniline is paramount for its use in regulated industries like pharmaceuticals. Gas Chromatography (GC) is the preferred method for its analysis due to the compound's volatility.
Protocol: Purity Analysis by Gas Chromatography (GC-FID)
This protocol is a self-validating system for determining the purity of the compound and identifying potential process-related impurities, such as positional isomers.
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System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for aromatic amines (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm film thickness).[8]
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Sample Preparation: Prepare a sample solution of approximately 50 mg/mL by dissolving the aniline in a suitable solvent like dichloromethane or methanol.[8]
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GC Conditions:
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Carrier Gas: Helium at a constant pressure of ~3.0 psi.[8]
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Injector Temperature: 200 °C.[8]
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Detector Temperature: 260 °C.[8]
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Oven Program: Start at 50 °C, ramp at 3 °C/min to 125 °C, hold for 5 minutes, then ramp at 45 °C/min to 230 °C, and hold for 5 minutes.[8]
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Injection: 1.0 µL in split mode (e.g., 1:5).[8]
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Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Positional isomers or other impurities will appear as separate peaks with distinct retention times.
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Trustworthiness Insight: This method is robust because it can separate the target analyte from potential impurities like its starting material (4-(trifluoromethoxy)aniline) and positional isomers (e.g., 3-Chloro-4-(trifluoromethoxy)aniline), providing a high degree of confidence in the purity assessment.[8] For unfamiliar samples, confirmation by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to definitively identify all components.[9]
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Safety, Handling, and Storage
As with all halogenated aromatic amines, 2-Chloro-4-(trifluoromethoxy)aniline must be handled with appropriate care.
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Hazard Classification: The compound is classified as an irritant and is harmful if swallowed or inhaled.[6]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7][10]
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Handling: Avoid breathing vapors or mist. Prevent contact with skin and eyes. Use spark-proof tools and take precautionary measures against static discharge.[7]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from heat and sources of ignition.[7]
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First Aid:
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[10][11]
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Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[11]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[11][12]
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[10]
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Conclusion
2-Chloro-4-(trifluoromethoxy)aniline (CAS: 69695-61-0) is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and advanced material science. Its carefully balanced physicochemical properties, stemming from its unique substitution pattern, provide a reliable scaffold for creating complex, high-value molecules. Understanding its synthesis, handling requirements, and analytical characterization is essential for any scientist looking to incorporate this potent building block into their research and development programs. This guide serves as a foundational document to ensure its effective and safe utilization.
References
- Vertex AI Search. (n.d.). 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride CAS 1187386-31-7.
-
PubChem. (n.d.). 2-Chloro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2,6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]
-
WIPO Patentscope. (2008). CN101289400 - Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline.
-
Justia Patents. (2010). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Retrieved from [Link]
-
Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. Retrieved from [Link]
-
Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. TSI Journals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PubMed Central. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Chloro-4-(trifluoromethoxy)aniline | C7H5ClF3NO | CID 2734084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. gfl.co.in [gfl.co.in]
- 8. tsijournals.com [tsijournals.com]
- 9. epa.gov [epa.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]



